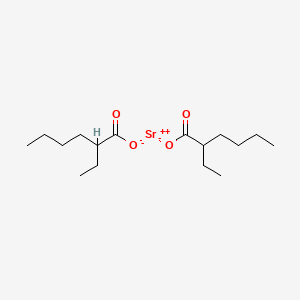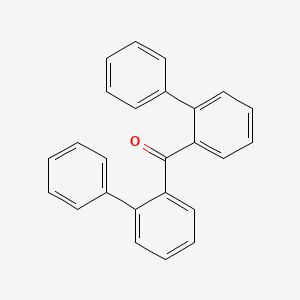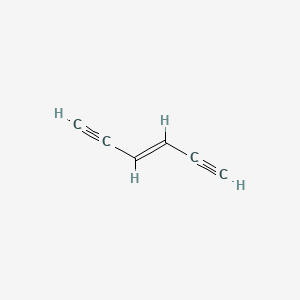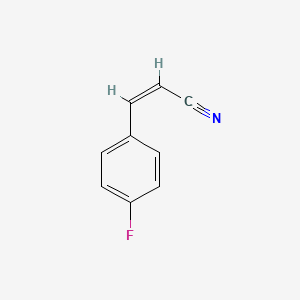![molecular formula C18H13BO3 B13408856 (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)
(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid is an organoboron compound with the molecular formula C18H13BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. The presence of the dibenzofuran moiety and the phenyl group in its structure makes it a unique and valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the acid-catalyzed cyclization of 1,4-diones.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts reaction using phenyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The boronic acid group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted dibenzofuran derivatives.
Applications De Recherche Scientifique
(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: It can be used as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The primary mechanism of action for (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid is through its participation in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the phenyl group and the dibenzofuran moiety enhances its utility in forming complex molecules through the Suzuki-Miyaura coupling reaction.
Propriétés
Formule moléculaire |
C18H13BO3 |
|---|---|
Poids moléculaire |
288.1 g/mol |
Nom IUPAC |
(9-phenyldibenzofuran-4-yl)boronic acid |
InChI |
InChI=1S/C18H13BO3/c20-19(21)15-10-4-9-14-17-13(12-6-2-1-3-7-12)8-5-11-16(17)22-18(14)15/h1-11,20-21H |
Clé InChI |
LDNAFRAWBZWTNC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CC=C1)C3=C(C=CC=C3O2)C4=CC=CC=C4)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


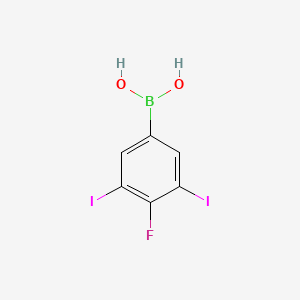
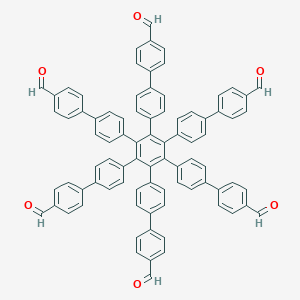
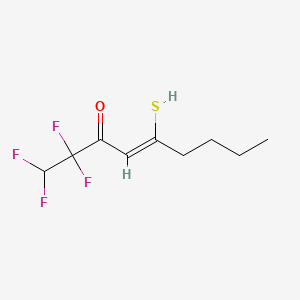
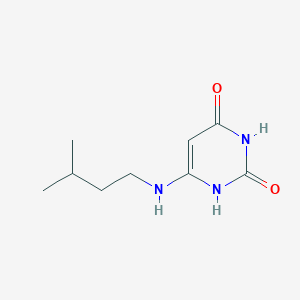


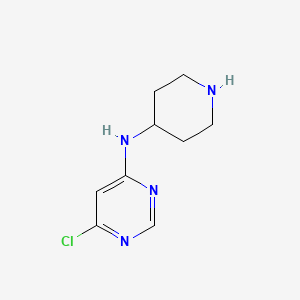
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13408805.png)
